molecular formula C5H2ClF3N2 B1601254 4-Chloro-3,5,6-trifluoropyridin-2-amine CAS No. 63489-56-5

4-Chloro-3,5,6-trifluoropyridin-2-amine

Cat. No.: B1601254
CAS No.: 63489-56-5
M. Wt: 182.53 g/mol
InChI Key: WZRMLGNDGPCZFG-UHFFFAOYSA-N
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Description

4-Chloro-3,5,6-trifluoropyridin-2-amine is an organofluorine compound with the molecular formula C5H2ClF3N2. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms at specific positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5,6-trifluoropyridin-2-amine typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring. One common method is the halogenation of 2-aminopyridine derivatives, followed by selective fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5,6-trifluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-3,5,6-trifluoropyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5,6-trifluoropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 2-Amino-4-chloro-3,5,6-trifluoropyridine
  • 4-Chloro-3,5,6-trifluoro-2-pyridinamine
  • 3,5,6-Trifluoro-4-chloropyridine-2-amine

Comparison: 4-Chloro-3,5,6-trifluoropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

4-chloro-3,5,6-trifluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRMLGNDGPCZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1N)F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500778
Record name 4-Chloro-3,5,6-trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63489-56-5
Record name 4-Chloro-3,5,6-trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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